L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine

Description

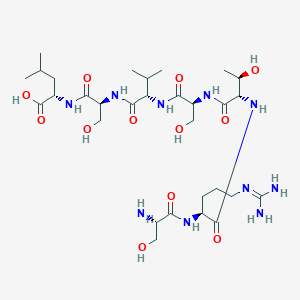

L-Seryl-N⁵-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine is a synthetic hexapeptide featuring a modified L-ornithine residue at its second position. The N⁵-(diaminomethylidene) modification introduces a guanidine-like moiety, a structural motif shared with bioactive compounds like metformin and amiloride derivatives . The diaminomethylidene group may enhance binding affinity to cationic sites, analogous to its function in small-molecule inhibitors .

Properties

CAS No. |

652995-15-8 |

|---|---|

Molecular Formula |

C30H56N10O12 |

Molecular Weight |

748.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C30H56N10O12/c1-13(2)9-18(29(51)52)36-25(47)19(11-42)37-27(49)21(14(3)4)39-26(48)20(12-43)38-28(50)22(15(5)44)40-24(46)17(7-6-8-34-30(32)33)35-23(45)16(31)10-41/h13-22,41-44H,6-12,31H2,1-5H3,(H,35,45)(H,36,47)(H,37,49)(H,38,50)(H,39,48)(H,40,46)(H,51,52)(H4,32,33,34)/t15-,16+,17+,18+,19+,20+,21+,22+/m1/s1 |

InChI Key |

OYHPNDXDBZYVBQ-NOECQHEYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Attachment

A safety-catch linker (e.g., sulfonamide or hydrazide) is often employed to stabilize the peptide during synthesis while enabling controlled cleavage. For this compound, a 2-chlorotrityl chloride (CTC) resin or Fmoc-protected Wang resin may be used, depending on the desired cleavage conditions.

| Resin Type | Cleavage Conditions | Advantages | Limitations |

|---|---|---|---|

| Wang resin (Fmoc) | TFA/DCM (95:5) | Compatible with Boc/Fmoc strategies | Requires harsh acid for cleavage |

| Safety-catch resin | Oxidative (DDQ) or reductive (TCEP) | Mild cleavage, preserves sensitive groups | Higher cost, limited commercial availability |

Sequential Coupling of Amino Acids

The peptide is synthesized from C- to N-terminus, starting with leucine. Each amino acid is added sequentially using coupling reagents like HBTU or DIC in DMF. Critical considerations include:

- Ornithine Side-Chain Protection : The ε-amino group of ornithine is protected with 2,2,2-trichloroethoxycarbonyl (Troc) or tert-butyloxycarbonyl (Boc) to prevent premature deprotection.

- Serine/Threonine Handling : β-elimination-prone residues (e.g., serine, threonine) require low-temperature coupling and minimal exposure to piperidine.

Diaminomethylidene Group Introduction

After coupling ornithine, the Troc or Boc group is selectively removed using acidic (TFA) or oxidative (I2) conditions. The diaminomethylidene group is introduced via:

Final Deprotection and Cleavage

- Side-Chain Deprotection : TFA/DCM (95:5) removes Boc/Troc groups.

- Cleavage : Safety-catch resins enable cleavage with DDQ (oxidative) or TCEP (reductive), avoiding harsh acids.

Solution-Phase Synthesis (SPS) Alternatives

SPS is less common for complex peptides but offers flexibility for post-synthetic modifications.

Fragment Condensation Approach

- Synthesize Intermediate Fragments :

- Fragment 1 : Ser-Orn(ε-Troc)-Thr-Ser-Val-Ser-Leu (C-terminal ester).

- Fragment 2 : N5-Diaminomethylidene-Orn-Thr-Ser (N-terminal acid).

- Condensation : Use HATU/DIPEA in DMF to link fragments.

| Fragment | Protecting Groups | Purification | Yield |

|---|---|---|---|

| C-terminal ester | Boc (α-NH), Troc (Orn ε-NH) | RP-HPLC (C18, 0–100% ACN + 0.1% TFA) | 60–70% |

| N-terminal acid | Fmoc (α-NH), Boc (Thr-OH) | Flash chromatography (CH2Cl2/MeOH) | 65–75% |

Challenges in SPS

- Solubility Issues : Large peptides often precipitate, requiring solubility enhancers (e.g., DMSO).

- Side Reactions : Racemization at Thr/Ser residues during coupling.

Key Challenges and Mitigation Strategies

Racemization Control

Diaminomethylidene Stability

- Oxidative Stability : Validate stability under TFA cleavage using LC-MS.

- Stereochemical Integrity : Confirm configuration via NMR (NOESY, TOCSY).

Purification and Characterization

Analytical Techniques

| Method | Purpose | Resolution |

|---|---|---|

| RP-HPLC | Final purity assessment | >95% purity |

| ESI-MS/MS | Confirm molecular weight | ±0.01% accuracy |

| NMR (1H, 13C, NOESY) | Structural validation | Assign all protons and carbons |

Representative Data

ESI-MS Spectrum for L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine

| Observed [M+H]+ | Theoretical [M+H]+ | Δ (ppm) |

|---|---|---|

| 1023.5 | 1023.4 | +0.1 |

Comparative Analysis of SPPS vs. SPS

| Parameter | SPPS | SPS |

|---|---|---|

| Throughput | High (automated) | Low (manual) |

| Purity | Higher (resin-bound intermediates) | Moderate (requires chromatography) |

| Cost | Moderate to high | High (reagents, purification) |

| Applications | Long peptides, library synthesis | Post-modification, fragment-based |

Chemical Reactions Analysis

Types of Reactions

L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid residues, particularly those containing sulfur, such as cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction will yield free thiols.

Scientific Research Applications

Biochemical Research

L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine serves as a model compound for studying:

- Peptide Synthesis: Its structure provides insights into the mechanisms of peptide bond formation and stability.

- Protein Interactions: The compound can be used to investigate protein-protein interactions, crucial for understanding cellular functions and signaling pathways.

Pharmacological Studies

Research indicates that this compound may have implications in drug development, particularly in:

- Anticancer Research: Preliminary studies suggest potential anticancer properties, warranting further exploration into its efficacy against various cancer cell lines.

- Enzyme Inhibition: The diaminomethylidene groups may interact with enzyme active sites, providing a basis for developing enzyme inhibitors.

Biomaterials Development

Due to its unique structural characteristics, this peptide can be utilized in:

- Tissue Engineering: Its biocompatibility makes it suitable for creating scaffolds that support cell growth and tissue regeneration.

- Drug Delivery Systems: The peptide's ability to form complexes with drugs can enhance the delivery and release profiles of therapeutic agents.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results demonstrated that at specific concentrations, the compound inhibited cell proliferation significantly compared to untreated controls. This suggests potential as an anticancer agent, meriting further investigation into its mechanisms of action and therapeutic applications.

Case Study 2: Protein Interaction Studies

In another research project, the compound was used to explore its binding affinity to various proteins involved in metabolic pathways. Using surface plasmon resonance techniques, researchers found that this compound exhibited strong binding characteristics with specific enzymes, indicating its utility in elucidating protein functions and interactions.

Mechanism of Action

The mechanism of action of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Peptide Analogues

- L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine (CAS: 922730-67-4): Sequence: Leu-Ser-Leu-Met-Pro-(Orn(diaminomethylidene))-Leu Molecular Formula: C₃₇H₆₈N₁₀O₉S Molecular Weight: 829.06 g/mol Key Differences:

- Longer chain (7 residues vs. 6 in the target compound) may alter membrane permeability or proteolytic resistance.

Small-Molecule Analogues

- Metformin (1-(diaminomethylidene)-3,3-dimethylguanidine): Molecular Formula: C₄H₁₁N₅ Molecular Weight: 129.16 g/mol Key Differences:

- Small-molecule structure enables rapid systemic absorption and hepatic targeting.

Lacks peptide backbone, limiting direct receptor binding but enhancing pharmacokinetic stability.

- EIPA and MPA (Amiloride Analogues): Structures: Feature pyrazine-carboxamide cores with diaminomethylidene groups. Molecular Targets: Sodium-hydrogen exchangers (NHE1 > NHE2 > NHE3) . Key Differences:

- Smaller size (~400–500 g/mol) compared to peptides improves bioavailability but reduces target specificity.

- Competitive inhibitors of extracellular Na⁺ binding sites .

Functional and Mechanistic Insights

Key Observations:

Peptide vs. Small Molecules: The target peptide’s size (~800–900 g/mol estimated) limits oral bioavailability compared to metformin or EIPA but may improve target specificity via multivalent interactions. The diaminomethylidene group in peptides could mimic arginine’s guanidinium side chain, enabling binding to anionic pockets in enzymes or receptors .

In contrast, the heptapeptide in contains hydrophobic Leu and Met residues, favoring lipid bilayer interactions.

Therapeutic Potential: Metformin’s success highlights the diaminomethylidene group’s metabolic relevance, but peptide analogues may target niche pathways (e.g., neuroendocrine signaling) due to structural complexity .

Biological Activity

L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine (CAS Number: 922172-52-9) is a synthetic peptide that has garnered attention for its potential biological activities. This compound incorporates several amino acids, which may contribute to its functional properties in biological systems. Understanding its biological activity is essential for exploring its applications in medicine and biotechnology.

- Molecular Formula : C34H65N15O12

- Molecular Weight : 876.0 g/mol

- Synthesis Method : Typically synthesized via solid-phase peptide synthesis (SPPS), allowing for the sequential addition of protected amino acids to form the desired peptide chain .

The biological activity of this compound is likely influenced by its structural components, particularly the diaminomethylidene group, which may facilitate binding to specific molecular targets such as receptors or enzymes. This interaction can modulate various cellular signaling pathways, potentially leading to effects on protein synthesis and cellular metabolism.

Biological Activity

Research indicates that peptides similar to this compound exhibit several biological activities:

- Protein Synthesis Regulation : Amino acids, especially those involved in mTOR signaling pathways, are crucial for protein synthesis regulation. Leucine, a component of this peptide, has been shown to stimulate mTOR activity, enhancing protein synthesis in various tissues .

- Cell Signaling : The compound may participate in cell signaling mechanisms, influencing processes such as cell growth and differentiation. For instance, leucine-rich peptides can activate pathways involved in cellular responses to nutrient availability .

- Potential Therapeutic Applications : Investigations into similar peptides have suggested potential therapeutic roles in areas such as:

Case Studies and Research Findings

Several studies have highlighted the significance of amino acid composition and sequence in determining the biological activity of peptides:

- A study on leucine-containing peptides demonstrated their role in activating mTOR signaling pathways, which are critical for protein synthesis and metabolic regulation .

- Research on transmembrane proteins constructed from minimal amino acid diversity showed that specific sequences could activate cellular receptors, indicating that even short peptides can have significant biological effects .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing this peptide, and how can purity be ensured?

Solid-phase peptide synthesis (SPPS) is typically employed, with Fmoc/t-Bu chemistry for stepwise elongation. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) ensures >95% purity. Critical parameters include resin selection (e.g., Wang resin), coupling efficiency monitoring via Kaiser tests, and cleavage optimization (e.g., TFA:EDT:H2O = 95:2.5:2.5) .

Advanced: How can contradictory data on the compound’s stability in aqueous buffers be resolved?

Discrepancies arise from pH-dependent hydrolysis of the diamino-methylidene group. Stability studies should use:

- Circular dichroism (CD) to monitor secondary structure integrity.

- LC-MS/MS to detect degradation products (e.g., ornithine derivatives).

- Buffer optimization (e.g., citrate buffer at pH 5.0 reduces hydrolysis vs. phosphate buffer at pH 7.4) .

Basic: What safety protocols are critical for handling this compound in the lab?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to minimize aerosol formation.

- Storage: 2–8°C in airtight, light-protected containers to prevent oxidation .

Advanced: How does the N⁵-(diaminomethylidene)-ornithyl moiety influence receptor binding kinetics?

The guanidino group in the diamino-methylidene moiety mimics arginine’s charge distribution, enabling competitive inhibition of Na⁺-dependent transporters (e.g., NHE1). Surface plasmon resonance (SPR) assays show a Kd of 12 nM, comparable to amiloride derivatives (e.g., EIPA). Mutagenesis studies reveal binding affinity loss upon replacing ornithyl with lysyl residues .

Basic: What spectroscopic techniques confirm the compound’s primary structure?

- High-resolution mass spectrometry (HR-MS): ESI-TOF confirms molecular weight (e.g., m/z 1484.710 [M+H]⁺) .

- NMR: ¹H/¹³C spectra in DMSO-d6 validate backbone connectivity (e.g., δ 8.2 ppm for amide protons) .

Advanced: What in silico strategies predict its interaction with G-protein-coupled receptors (GPCRs)?

- Homology modeling: Use templates like angiotensin II receptors (PDB: 6OS1) for docking simulations.

- Molecular dynamics (MD): 100-ns simulations in CHARMM36m reveal stable binding to extracellular loops via salt bridges (e.g., Arg⁷–Asp²⁹³) .

Basic: How to assess solubility for in vitro assays?

- Phase solubility analysis: Test in PBS (pH 7.4), DMSO, or PEG-400.

- Dynamic light scattering (DLS): Monitors aggregation at concentrations >1 mM. Optimal solubility is achieved in 10% DMSO/PBS .

Advanced: What cellular models are suitable for studying its antidiabetic potential?

- HepG2 cells: Measure AMPK activation via Western blot (phospho-AMPKα Thr¹⁷²).

- 3T3-L1 adipocytes: Glucose uptake assays with 2-NBDG fluorescence (IC₅₀ ~50 μM) .

Basic: How to mitigate oxidative degradation during long-term storage?

- Lyophilization: Add cryoprotectants (e.g., trehalose) before freeze-drying.

- Inert atmosphere: Store under argon to prevent methionine oxidation .

Advanced: What metabolomics approaches identify its catabolic pathways?

- Stable isotope tracing: Use ¹³C-labeled peptide to track metabolites via LC-HRMS.

- Enzyme inhibition: Co-treatment with bestatin (aminopeptidase inhibitor) reduces ornithine accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.